4-Bromo Substituent Confers Superior MMP-2/3/13 Inhibitory Potency Versus 4-Chloro and Unsubstituted Biphenylsulfonamides
In a systematic SAR study of biphenylsulfonamide MMP inhibitors, the 4′-bromobiphenylsulfonamide derivative 11c—synthesized directly from 4-bromo-4′-sulfobiphenyl via sulfonyl chloride formation and coupling—was compared head-to-head with the 4′-chloro analog 11e and the unsubstituted parent compound 5 across a panel of six MMP enzymes [1]. For MMP-2, compound 11c (4-Br) exhibited an IC₅₀ of 4 nM, representing a 2.75-fold improvement over 11e (4-Cl, IC₅₀ = 11 nM) and a 10-fold improvement over 5 (H, IC₅₀ = 40 nM). For MMP-13, 11c (IC₅₀ = 8 nM) was 6-fold more potent than 11e (IC₅₀ = 48 nM) and 7.75-fold more potent than 5 (IC₅₀ = 62 nM). For MMP-9, 11c (IC₅₀ = 7.9 μM) showed 2-fold greater potency than 11e (IC₅₀ = 16 μM) and 3.3-fold greater potency than 5 (IC₅₀ = 26 μM) [1].
| Evidence Dimension | In vitro MMP inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | 11c (4′-Br-biphenylsulfonamide): MMP-1 = 6.0, MMP-2 = 0.004, MMP-3 = 0.007, MMP-7 = 7.2, MMP-9 = 7.9, MMP-13 = 0.008 μM |
| Comparator Or Baseline | 11e (4′-Cl): MMP-1 = 6.5, MMP-2 = 0.011, MMP-3 = 0.009, MMP-7 = 7.5, MMP-9 = 16, MMP-13 = 0.048 μM; 5 (H): MMP-1 = 5.4, MMP-2 = 0.040, MMP-3 = 0.038, MMP-7 = 71, MMP-9 = 26, MMP-13 = 0.062 μM |
| Quantified Difference | MMP-2: 2.75× (vs. Cl), 10× (vs. H); MMP-13: 6× (vs. Cl), 7.75× (vs. H); MMP-9: 2× (vs. Cl), 3.3× (vs. H); MMP-7: 9.9× vs. H |
| Conditions | In vitro enzyme inhibition assays against catalytic domains of human MMP-1, -2, -3, -7, -9, -13 at pH 7 (MMP-3 at pH 6); full-length enzyme used for MMP-1 and MMP-9 |
Why This Matters
The 4-bromo substituent delivers nanomolar potency against MMP-2, -3, and -13 that cannot be matched by the 4-chloro or unsubstituted congeners, directly impacting the selection of building blocks for MMP-targeted drug discovery programs.
- [1] O'Brien, P. M.; Ortwine, D. F.; Pavlovsky, A. G.; et al. Structure–Activity Relationships and Pharmacokinetic Analysis for a Series of Potent, Systemically Available Biphenylsulfonamide Matrix Metalloproteinase Inhibitors. J. Med. Chem. 2000, 43 (2), 156–166. DOI: 10.1021/jm9903141 View Source
